1-(3-hydroxypropyl)-4-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
Description
Properties
IUPAC Name |
1-(3-hydroxypropyl)-4-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c20-10-4-9-19-13-6-3-5-12(13)15(17-16(19)22)23-11-14(21)18-7-1-2-8-18/h20H,1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECVWJMJDKJWCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthetic routes have been explored for the preparation of 1-(3-hydroxypropyl)-4-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one, often starting with commercially available precursors. Commonly, the synthesis involves:
Formation of the cyclopenta[d]pyrimidinone ring via a cyclization reaction of a suitably substituted precursor.
Introduction of the hydroxypropyl group through nucleophilic substitution reactions.
Coupling the pyrrolidin-1-yl thione moiety by using thioester or related reagents under controlled conditions.
Industrial Production Methods
In an industrial setting, large-scale synthesis often leverages catalytic processes to ensure high yield and purity. Continuous flow reactors might be used to optimize reaction conditions, reduce reaction times, and minimize by-products.
Chemical Reactions Analysis
Types of Reactions It Undergoes
The compound can undergo various reactions, including:
Oxidation: Typically involves the hydroxypropyl group, leading to the formation of ketones or aldehydes.
Reduction: May target the ketone or thione functionalities, converting them into alcohols or thiols.
Substitution: The hydrogen atoms attached to the nitrogen atoms in the pyrrolidin-1-yl group can be substituted under appropriate conditions.
Common Reagents and Conditions
Reagents like Grignard reagents, organolithium compounds, and mild oxidizing/reducing agents are often employed. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products include oxidized derivatives such as ketones, reduced forms like alcohols, and substituted compounds where pyrrolidinyl hydrogen atoms are replaced by other functional groups.
Scientific Research Applications
Biological Activities
Recent studies have indicated that compounds with similar structures exhibit various pharmacological effects, including:
- Anticancer Activity : Pyrimidine derivatives have been shown to inhibit tumor growth in several cancer cell lines. For example, pyrrolo[2,3-d]pyrimidine derivatives have demonstrated significant cytotoxic effects against breast and lung cancer cells .
- Antimicrobial Properties : Some derivatives of pyrimidines exhibit antimicrobial activity against a range of pathogens, suggesting potential use in treating infections .
- Anti-inflammatory Effects : Compounds similar to this one have been evaluated for their ability to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .
Case Study 1: Anticancer Potential
A study published in the Bulletin of the Chemical Society of Ethiopia explored the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives. The researchers reported that specific modifications to the core structure significantly enhanced anticancer activity against human cancer cell lines. The study highlighted the importance of structural diversity in developing effective anticancer agents .
Case Study 2: Antimicrobial Evaluation
Research conducted by a team at El-Menoufia University investigated various pyrimidine derivatives for their antimicrobial efficacy. The results indicated that certain compounds showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Data Table: Summary of Biological Activities
Mechanism of Action
The compound’s effects are mediated through its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The hydroxypropyl group can form hydrogen bonds, while the pyrrolidin-1-yl group may engage in hydrophobic interactions or act as a proton acceptor/donor in enzymatic sites, influencing biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Cyclopenta[d]pyrimidine Family
Key analogues include:
Key Differences and Implications
- Substituent Effects: The target compound’s 3-hydroxypropyl group (vs. shorter hydroxyethyl in Compound 1 or non-polar alkyl chains in 7-thio derivatives ) may enhance solubility but reduce membrane permeability.
- Biological Activity : While 7-thio derivatives (e.g., 4a–h) showed antioxidant activity in Fe²⁺-dependent assays (IC₅₀ = 0.1–1.2 mM) , the target compound’s pyrrolidinyl group could confer distinct redox or receptor-binding properties.
- Physicochemical Properties: T636-2424 , a cyclopenta[d]pyrimidine with a pyrrolidinyl-amino group, has a logP of 1.7, suggesting moderate lipophilicity. The target compound’s hydroxypropyl substituent may lower logP compared to T636-2424, favoring aqueous solubility.
Biological Activity
1-(3-hydroxypropyl)-4-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one (CAS Number: 899977-44-7) is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 337.4 g/mol. The structure features a cyclopenta[d]pyrimidine core, which is known for its diverse biological properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of hydroxyl groups in the structure may contribute to antioxidant properties by scavenging free radicals and reducing oxidative stress.
- Enzyme Inhibition : The thioether group may interact with various enzymes, potentially inhibiting their activity. This could be relevant in the context of diseases where enzyme dysregulation plays a role.
- Cellular Signaling Modulation : The compound may affect signaling pathways through interactions with G protein-coupled receptors (GPCRs), which are crucial in many physiological processes.
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Properties
A study evaluated the antioxidant potential of the compound using DPPH and ABTS assays. Results indicated that it significantly reduced DPPH radical concentration, suggesting strong antioxidant activity that could be beneficial in preventing oxidative stress-related diseases.
Case Study 2: Antimicrobial Activity
In vitro tests against Gram-positive and Gram-negative bacteria showed that the compound exhibited notable antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests potential for development as an antimicrobial agent.
Case Study 3: Antitumor Effects
Research involving cancer cell lines demonstrated that treatment with this compound led to increased apoptosis rates, particularly through activation of caspase pathways. This highlights its potential as a therapeutic agent in oncology.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
